N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide
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Description
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Insights : The study by Ozbey, Kuş, & Göker (2001) focused on the crystal structure of a compound closely related to N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(o-tolyl)oxalamide. They explored its biological activities and confirmed the structure through x-ray crystallographic analysis. This study provides a foundation for understanding similar compounds' molecular conformation and potential biological applications.
Pharmacological Activity
- Pharmacological Activity and Synthesis : The synthesis and pharmacological activity of compounds related to this compound were investigated in a study by Cignarella, Loriga, & Paglietti (1979). They reported the synthesis of similar compounds and evaluated their adrenolytic and vasodilator activities, which could provide insights into the potential pharmacological applications of this compound.
Receptor Antagonist Properties
- 5-HT1B Receptor Antagonist : Jorand-Lebrun et al. (1997) in their study published in the Journal of Medicinal Chemistry, discussed arylpiperazide derivatives of 1-naphthylpiperazine, which includes structures similar to the compound of interest. Their research on these derivatives as 5-HT1B antagonists provides valuable insights into the potential receptor interactions of this compound (Jorand-Lebrun et al., 1997).
Inhibitory Effects
- Glycolic Acid Oxidase Inhibition : Rooney et al. (1983) conducted a study on the inhibitory effects of certain compounds on glycolic acid oxidase. This research, focusing on derivatives with large lipophilic substituents, can provide context for understanding the biochemical interactions and inhibitory potential of this compound (Rooney et al., 1983).
Enzyme Inhibition for Antidiabetic Action
- 11beta-HSD1 Enzyme Inhibition : Barf et al. (2002) explored novel antidiabetic arylsulfonamidothiazoles that act through inhibiting the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. Their findings on the specific compounds' inhibition of human and murine 11beta-HSD1 and their selectivity provide a comparative framework for the potential enzymatic inhibition properties of this compound (Barf et al., 2002).
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-8-10-19(11-9-17)21(27-14-12-26(3)13-15-27)16-24-22(28)23(29)25-20-7-5-4-6-18(20)2/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXNBXQQNIIPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.